molecular formula C11H17Cl2N3O B1439573 N-(Piperidin-4-yl)nicotinamide dihydrochloride CAS No. 1211811-66-3

N-(Piperidin-4-yl)nicotinamide dihydrochloride

Cat. No. B1439573
CAS RN: 1211811-66-3
M. Wt: 278.18 g/mol
InChI Key: YABGFLNBMSQLSK-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)nicotinamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)nicotinamide dihydrochloride” consists of a piperidine ring attached to a nicotinamide group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Corrosion Inhibition

N-(Piperidin-4-yl)nicotinamide derivatives have been studied for their effectiveness as corrosion inhibitors. For example, Mannich base derivatives of nicotinamide have shown potential in protecting mild steel from corrosion in hydrochloric acid environments. These derivatives adsorb onto the steel surface, forming a protective layer that follows Langmuir and Dubinin–Radushkevich adsorption isotherms, thereby mitigating corrosion through a mixed-type inhibition mechanism (Jeeva, Prabhu, & Rajesh, 2017).

Anti-angiogenic Agents

Certain nicotinamide derivatives have been identified as potent anti-angiogenic agents. These compounds, such as BRN-250, inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling pathways in human endothelial cells, showing promise for cancer therapy applications. By inhibiting the proliferation, migration, and tube formation of endothelial cells, these derivatives could serve as lead compounds for further development (Hye‐Eun Choi et al., 2013).

Spirocyclic Piperidines Synthesis

The synthesis of spirocyclic piperidines through electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides represents another application. This chemical transformation is relevant for creating biologically active molecules, including MK-677, a growth hormone secretagogue (Arnott, Brice, Clayden, & Blaney, 2008).

Molecular Dynamics and Quantum Chemical Studies

Research on piperidine derivatives, including those related to N-(Piperidin-4-yl)nicotinamide, has also focused on their adsorption and corrosion inhibition properties on iron surfaces through molecular dynamics simulations and quantum chemical calculations. These studies provide insights into the inhibitors' efficiencies and their interaction mechanisms with metal surfaces (Kaya et al., 2016).

Pharmaceutical Intermediates

The pharmaceutical industry has explored the use of N-(Piperidin-4-yl)nicotinamide derivatives as key intermediates. Efficient synthetic routes have been developed for pharmaceutical intermediates, such as N-(piperidin-4-yl)-1,3-dihydroindol-2-one, highlighting the importance of these compounds in the synthesis of bioactive molecules (Hoogenband, Hartog, Lange, & Terpstra, 2004).

properties

IUPAC Name

N-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGFLNBMSQLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)nicotinamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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